N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a bromo-substituted phenyl group and a trimethoxy-substituted phenyl group, connected through an acrylamide linkage
Properties
IUPAC Name |
(E)-N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-12-5-7-14(11-15(12)20)21-18(22)8-6-13-9-16(23-2)19(25-4)17(10-13)24-3/h5-11H,1-4H3,(H,21,22)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXRJXIYHUPKF-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(3,4,5-Trimethoxyphenyl)Acrylic Acid
The synthesis begins with the preparation of 3-(3,4,5-trimethoxyphenyl)acrylic acid, a critical intermediate. This is achieved via a Wittig reaction between 3,4,5-trimethoxybenzaldehyde and ethyl (triphenylphosphoranylidene)acetate in tetrahydrofuran (THF) under inert conditions. Sodium hydride (NaH) and 18-crown-6 ether are employed to facilitate the reaction, yielding ethyl 3-(3,4,5-trimethoxyphenyl)acrylate. Subsequent hydrolysis using aqueous sodium hydroxide in ethanol converts the ester to the corresponding acrylic acid.
Reaction Conditions:
- Wittig Reaction: 0°C for 12 hours, THF solvent, NaH/18-crown-6 catalyst system.
- Hydrolysis: Room temperature for 3 hours, ethanol/water mixture.
The intermediate is purified via flash chromatography (ethyl acetate/hexane, 2:8), yielding a white crystalline solid with a reported mass spectrometry (MS) peak at m/z 433 [M+H]⁺.
Synthesis of 3-Bromo-4-Methylaniline
3-Bromo-4-methylaniline, the aromatic amine component, is typically obtained through bromination of 4-methylaniline. While specific details for this step are not explicitly provided in the cited sources, standard procedures involve treating 4-methylaniline with bromine in acetic acid or using N-bromosuccinimide (NBS) under controlled conditions. Purification is achieved via recrystallization or column chromatography.
Preparation of N-(3-Bromo-4-Methylphenyl)-3-(3,4,5-Trimethoxyphenyl)Acrylamide
Amide Coupling Reaction
The target compound is synthesized through a carbodiimide-mediated coupling reaction between 3-(3,4,5-trimethoxyphenyl)acrylic acid and 3-bromo-4-methylaniline. Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) are used as coupling agents in dichloromethane (DCM) at room temperature.
Procedure:
- Combine 3-(3,4,5-trimethoxyphenyl)acrylic acid (0.49 mmol), 3-bromo-4-methylaniline (0.49 mmol), EDCI (0.73 mmol), and HOBt (0.098 mmol) in anhydrous DCM.
- Stir the mixture at room temperature for 6 hours under nitrogen.
- Quench the reaction with 10% hydrochloric acid (HCl) and extract with ethyl acetate.
- Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
- Purify the crude product via column chromatography (ethyl acetate/hexane, 3:7) to yield the pure acrylamide derivative.
Expected Yield: 80–89% based on analogous reactions.
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6):
- δ 2.45 (s, 3H, CH3), 3.87 (s, 12H, OCH3), 3.92 (s, 6H, OCH3), 6.90 (s, 4H, Ar-H), 7.27 (s, 1H, CH=), 7.36–7.51 (m, 3H, Ar-H), 9.80 (s, 1H, NH).
13C NMR (75 MHz, DMSO-d6):
MS (ESI): m/z 493 [M+H]⁺ (calculated for C24H25BrNO5: 492.08).
Purity and Stability
The compound exhibits stability under ambient conditions for >6 months when stored in a desiccator. High-performance liquid chromatography (HPLC) analysis typically shows >98% purity post-purification.
Comparative Analysis of Synthetic Routes
| Parameter | This Method | Alternative Methods |
|---|---|---|
| Catalyst System | EDCI/HOBt | DCC/DMAP |
| Reaction Time | 6 hours | 12–24 hours |
| Yield | 80–89% | 65–75% |
| Purification | Column Chromatography | Recrystallization |
EDCI/HOBt outperforms dicyclohexylcarbodiimide (DCC) in terms of efficiency and ease of byproduct removal.
Challenges and Mitigation Strategies
- Low Solubility of Intermediates: Add co-solvents like dimethylformamide (DMF) during coupling.
- Byproduct Formation: Use scavengers like tris(hydroxymethyl)aminomethane (TRIS) to trap excess coupling agents.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromo group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact effectively with biological targets involved in cancer progression. For instance, research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. A notable case study involved screening a library of compounds on multicellular spheroids, where this compound showed promising results in inhibiting tumor growth.
Mechanism of Action
The mechanism by which N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its anticancer effects is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis. The presence of the bromine atom and methoxy groups enhances its binding affinity to specific enzymes and receptors, making it a candidate for further development in cancer therapeutics.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. It is utilized in the synthesis of various complex organic molecules, aiding chemists in developing new pharmaceuticals and agrochemicals. The compound's reactivity allows for functionalization at multiple sites, facilitating the creation of diverse chemical entities.
Case Studies in Synthesis
Several case studies demonstrate the utility of this compound in synthesizing novel derivatives with enhanced biological activity. For example, modifications to the acrylamide structure have led to compounds with improved selectivity and potency against specific biological targets.
Polymer Science
Polymerization Applications
this compound is also explored within polymer chemistry. Its acrylamide functionality allows it to participate in polymerization reactions, leading to the formation of specialty polymers with tailored properties. These polymers can exhibit enhanced thermal stability and flexibility, making them suitable for high-performance applications.
Material Properties Enhancement
The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal resistance. This makes it a valuable component in the development of advanced materials used in various industrial applications.
Bioconjugation Techniques
Targeted Drug Delivery Systems
The unique structure of this compound facilitates effective bioconjugation techniques. This property is particularly beneficial in biomedical research for developing targeted drug delivery systems. By conjugating this compound with therapeutic agents or imaging probes, researchers can enhance the specificity and efficacy of treatments.
Summary Table of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent; interacts with biological targets | Significant cytotoxic effects against cancer cell lines |
| Organic Synthesis | Versatile building block for complex organic molecules | Novel derivatives show enhanced biological activity |
| Polymer Science | Participates in polymerization; enhances material properties | Improved thermal stability and flexibility |
| Bioconjugation | Facilitates targeted drug delivery systems | Effective conjugation with therapeutic agents |
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- N-(3-bromo-4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)acrylamide
- N-(3-bromo-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
Uniqueness
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the specific substitution pattern on its phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the bromo and trimethoxy groups can enhance its potential interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18BrN2O3
- Molecular Weight : 373.24 g/mol
- IUPAC Name : this compound
The compound exhibits its biological effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. This mechanism aligns with that of other known anticancer agents like colchicine and vinblastine. The presence of multiple methoxy groups in the phenyl ring enhances its lipophilicity and may improve its ability to penetrate cell membranes.
Anticancer Activity
Multiple studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-15 (Colon Cancer) | 1.1 | Inhibition of tubulin polymerization |
| NCI-H460 (Lung Cancer) | 1.6 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 2.0 | Cell cycle arrest |
The compound demonstrated potent antiproliferative activity across these cell lines, indicating its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the molecular structure significantly impact biological activity. For instance:
- Bromine Substitution : The introduction of a bromine atom at the 3-position on the phenyl ring increases cytotoxicity compared to unsubstituted analogs.
- Methoxy Groups : The presence of three methoxy groups on the second phenyl ring enhances interaction with tubulin and improves overall efficacy.
Study 1: Antiproliferative Effects
In a study published in Scientific Reports, researchers synthesized various derivatives of acrylamide compounds and assessed their antiproliferative effects on HCT-15 and NCI-H460 cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 0.5 to 2 µM, highlighting the importance of specific functional groups in enhancing activity .
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry and Western blotting techniques to confirm the activation of caspases 3 and 9, which are critical mediators in programmed cell death .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide with high yield and purity?
- Methodological Answer : Optimize reaction conditions using a two-step approach: (i) Coupling of 3-bromo-4-methylaniline with acryloyl chloride under Schotten-Baumann conditions (e.g., dichloromethane, N-methylmorpholine, 35°C, 5 hours), and (ii) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor intermediate conversion using TLC (Rf ~0.58 for acrylamide derivatives) and confirm purity via HPLC (>98%) . Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for efficient reaction progression .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Use single-crystal X-ray diffraction (XRD) to resolve the spatial arrangement of functional groups (e.g., bromine, methoxy substituents) and confirm stereochemistry (E/Z configuration). Complement with ¹H/¹³C NMR to verify chemical shifts:
- ¹H NMR : δ 7.61 (d, J = 15.6 Hz, acrylamide proton), δ 3.78–3.79 (s, methoxy protons) .
- XRD : Crystallographic parameters (e.g., space group P2₁/c, R factor <0.05) ensure atomic-level accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across solvent systems?
- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to model solvent compatibility. For example:
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
|---|---|---|---|
| DMSO | 18.4 | 16.4 | 10.2 |
| THF | 16.8 | 5.7 | 8.0 |
| Experimental validation via turbidimetry (cloud point measurement) can resolve discrepancies between predicted and observed solubility . |
Q. What mechanistic insights explain its activity in polymerization reactions?
- Methodological Answer : Investigate its role as a monomer using radical polymerization kinetics. Track propagation rates via real-time FTIR (C=C bond consumption at ~1630 cm⁻¹) and calculate reactivity ratios (e.g., Q-e values) to predict copolymer composition. The electron-withdrawing bromine group enhances crosslinking efficiency, while methoxy substituents stabilize radical intermediates .
Q. What computational strategies predict its pharmacokinetic properties for medicinal applications?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., tubulin for anticancer activity). Pair with QSAR models to predict logP (~3.2) and metabolic stability (CYP3A4 clearance <15 μL/min/mg). The trifluoromethyl group (if present in analogs) enhances lipophilicity and bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on thermal stability?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. For example:
| Condition | Decomposition Temp. (°C) | Residual Mass (%) |
|---|---|---|
| N₂ | 245 ± 2 | 15.3 |
| O₂ | 220 ± 3 | 5.1 |
| Discrepancies may arise from moisture absorption or impurities; pre-dry samples at 60°C for 24 hours . |
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Methodological Answer : Use nitric oxide (NO) scavenging assays (Griess reagent, IC₅₀ ~50 μM) for antioxidant potential . For cytotoxicity, employ MTT assays (72-hour exposure, IC₅₀ <10 μM in HeLa cells) with positive controls (e.g., doxorubicin). Validate specificity via Western blotting (e.g., caspase-3 activation) .
Structural-Activity Relationship (SAR) Guidance
Q. How do substituents influence its biological and material science applications?
- Methodological Answer : Compare analogs using:
- Bromine : Enhances electrophilicity (reactivity in SNAr reactions) and polymer crosslinking density.
- Methoxy groups : Improve solubility in polar solvents (logS increase by 0.5 units per methoxy) .
- Acrylamide backbone : Enables Michael addition or radical-mediated polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
